molecular formula C28H42N6O12S B070593 Biotin-DEVD-CHO CAS No. 178603-73-1

Biotin-DEVD-CHO

Cat. No. B070593
M. Wt: 686.7 g/mol
InChI Key: NOYOANDLKBWUGA-AUJWPLEISA-N
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Description

Biotin, also known as vitamin B7, is a crucial enzyme cofactor utilized across all life forms but only synthesized in microbes and plants. It is involved in the final step of biotin biosynthesis through a radical S-adenosyl-l-methionine (SAM) enzyme, converting dethiobiotin to biotin by forming two C-S bonds. Biotin-DEVD-CHO, a specific biotin derivative, plays a significant role in biochemical studies, particularly in the context of apoptosis and enzyme activity modulation (Tao et al., 2018).

Synthesis Analysis

The synthesis of biotin involves complex biochemical pathways. A key intermediate in biotin synthesis, 9-mercaptodethiobiotin, links to a paramagnetic [2Fe-2S] cluster, highlighting the intricate interplay between molecular structures in the synthesis process. Quantum chemical modeling, combined with electron paramagnetic resonance (EPR) spectroscopy, sheds light on the structural dynamics involved in biotin synthesis, offering insights into the synthesis of biotin derivatives like Biotin-DEVD-CHO (Tao et al., 2018).

Molecular Structure Analysis

The molecular structure of biotin is defined by its heterocyclic ring and a side chain with a carboxyl group. These sub-structures are crucial for biotin's functionality, including its strong intermolecular interactions with proteins like streptavidin and its ability to bind covalently to other molecules. Understanding the molecular structure of biotin and its derivatives is essential for analyzing their biochemical roles and interactions (Keller et al., 2013).

Chemical Reactions and Properties

Biotin participates in crucial carboxylation reactions, transferring a carboxyl group between molecules. This process is essential for gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The biotin-dependent carboxylases, which utilize biotin as a prosthetic group, highlight biotin's critical role in metabolic pathways. The reactivity and chemical properties of biotin derivatives like Biotin-DEVD-CHO stem from their ability to participate in similar biochemical reactions (León-Del-Río, 2019).

Physical Properties Analysis

Biotin's solubility in water and its interactions with various biomolecules are determined by its physical properties. These properties are crucial for its biological functions, including its role as a cofactor and its interactions with proteins for gene regulation and metabolic processes. The physical properties of biotin derivatives are similarly essential for their specific biochemical applications (Wilson & Lorenz, 1979).

Chemical Properties Analysis

The chemical properties of biotin, including its reactivity and stability, underpin its biological functions and its use in biotechnological applications. For example, the electron-induced decomposition of biotin's ring structure and carboxyl group affects its binding capabilities, illustrating the importance of understanding these chemical properties for the application of biotin and its derivatives in research and therapy (Keller et al., 2013).

Scientific Research Applications

  • Multiple Sclerosis Treatment

    High doses of biotin have been investigated for treating progressive multiple sclerosis, showing significant improvements in patients with visual impairment and spinal cord involvement (Sedel et al., 2015).

  • Reducing Plasma Triacylglycerol and VLDL

    Biotin supplementation has been found to significantly reduce plasma triacylglycerol and very low density lipoprotein (VLDL) concentrations in both diabetic and nondiabetic subjects with hypertriglyceridemia (Revilla-Monsalve et al., 2006).

  • Caspase-3 Activity Assay

    Biotin-DEVD-CHO is used in the development of an impedimetric biosensor for assaying caspase-3 activity, which is vital for evaluating cell apoptosis and has applications in anticancer drug discovery (Xia et al., 2020).

  • Biotin in Microbial Biosynthesis

    Research on biotin in microbes has provided insights into its biochemical role and perspectives for biotechnological production, emphasizing its importance in pro- and eukaryotic cell metabolism (Streit & Entcheva, 2003).

  • Role in Gene Expression and Human Disease

    Biotin's role extends beyond being a coenzyme for carboxylases; it also regulates gene expression and has implications in neurological disorders (León-Del-Río, 2019).

  • Biotin in Biomedical Applications

    Biotin's biochemical properties make it a crucial component in the development of drug carriers and biosensors. For instance, biotin-modified cholesteryl pullulan has been explored as an anticancer drug carrier (Yang et al., 2014).

  • Proteolysis in Post Mortem Skeletal Muscle

    Biotin-DEVD-CHO has been investigated for its influence on proteolysis in chicken skeletal muscle during post mortem aging, suggesting its potential in understanding meat tenderization processes (Huang et al., 2009).

Safety And Hazards

According to the Safety Data Sheet, Biotin-DEVD-CHO should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17-,18-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYOANDLKBWUGA-AUJWPLEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N6O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349376
Record name Biotin-DEVD-CHO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-DEVD-CHO

CAS RN

178603-73-1
Record name Biotin-DEVD-CHO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
GMDJM Gaussand, M Gaspari… - … cell death in … - scholarlypublications …
… Besides, Ac-DEVD-CHO and its biotinylated derivative (biotin-DEVD-CHO) were synthesized as specific inhibitors of PARP cleavage and as affinity ligands for purification of the …
DW Nicholson, A Ali, NA Thornberry, JP Vaillancourt… - Nature, 1995 - nature.com
… -CHO but absent in Biotin-DEVD-CHO. These ligands were … amine with biotin (for Biotin-DEVD-CHO) or biotinamidocaproic … (Biotin-DEVD-CHO) yielded comparable results.) Samples …
Number of citations: 934 www.nature.com
PA Li, QP He, YB Ouyang, CL Liu, BR Hu, BK Siesjö - Brain research, 2001 - Elsevier
The mechanisms underlying the aggravating effect of hyperglycemia on brain damage are still elusive. The present study was designed to test our hypothesis that hyperglycemia-…
Number of citations: 64 www.sciencedirect.com
PA Li, I Rasquinha, QP He, BK Siesjö… - Journal of Cerebral …, 2001 - journals.sagepub.com
… Brain sections were incubated with 1 μmol/L Biotin-DEVD-CHO in HD solution (10 mmol/L Hepes, 1 mmol/L dithiothreitol) buffered with PBS, pH 7.4, at 37C for 1 hour. Sections were …
Number of citations: 49 journals.sagepub.com
L Dorstyn, S Kumar - Cell Death & Differentiation, 2008 - nature.com
… Cytosolic extracts from untreated or cycloheximide-treated BG2 cells were incubated at 27C with or without biotin-DEVD-CHO (lanes 5, 6 and 13, 14) or biotin-VAD (lanes 7–10 and 15–…
Number of citations: 67 www.nature.com
VI Rotari, R He, P Gallois - Physiologia Plantarum, 2005 - Wiley Online Library
Several studies have shown that protease inhibitors can suppress programmed cell death in various plant species and plant tissues. This is especially true of caspase inhibitors that can …
Number of citations: 80 onlinelibrary.wiley.com
M Bosch, NS Poulter, RM Perry, KA Wilkins… - Plant molecular …, 2010 - Springer
… of the PrVPE1 to biotin-DEVD-CHO. PrVPE1 exhibits some … the PrVPE1 interacted with biotin-DEVD-CHO. Use of specific … Our data showed that the biotin-DEVD-CHO probe bound …
Number of citations: 37 link.springer.com
D Sohn, K Schulze-Osthoff, RU Jänicke - Journal of Biological Chemistry, 2005 - ASBMB
… caspase cleavage, the non-methylated agent biotin-DEVD-CHO was used. Caspase-8 from … was incubated for 1 h with biotin-DEVD-CHO. Biotinylated proteins were captured with …
Number of citations: 136 www.jbc.org
GR Huesmann, DF Clayton - Neuron, 2006 - cell.com
… Tissue was rinsed in Sorenson’s 3 3 45 min and immersed in Sorenson’s with 50 nM biotin-DEVD-cho (BioMol) for 48 hr. Tissue was rinsed as above and immersed in 1:100 streptavidin…
Number of citations: 153 www.cell.com
JB Schulz, D Bremen, JC Reed… - Journal of …, 1997 - Wiley Online Library
… The caspase-3 inhibitor N-acetyl-Asp-Glu-Val-Asp-aldehyde (DEVD-CHO), N-biotin-DEVD-CHO, and the fluorogenic c~spase-3 substrate N-acetyl-Asp-Glu-Val-Aspamino-4-…
Number of citations: 140 onlinelibrary.wiley.com

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